(2E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile
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Overview
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and an acenaphthylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with acenaphthylene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining its structural integrity and activity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The acenaphthylene group may contribute to the compound’s overall stability and reactivity, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzimidazole structure but different functional groups.
Prostacyclin: A compound with a different core structure but similar biological activity in terms of enzyme interaction.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is unique due to its combination of benzimidazole and acenaphthylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H15N3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3/c23-13-17(22-24-19-6-1-2-7-20(19)25-22)12-16-11-10-15-9-8-14-4-3-5-18(16)21(14)15/h1-7,10-12H,8-9H2,(H,24,25)/b17-12+ |
InChI Key |
NLTMHVBWFBZZIU-SFQUDFHCSA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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